molecular formula C14H22N4O2 B8436930 BGP-15 CAS No. 66611-38-9

BGP-15

Cat. No.: B8436930
CAS No.: 66611-38-9
M. Wt: 278.35 g/mol
InChI Key: MVLOQULXIYSERZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of NP-51 involves the reaction of 3-pyridinecarboximidamide with 2-hydroxy-3-(1-piperidinyl)propoxy. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature

Chemical Reactions Analysis

NP-51 undergoes various chemical reactions, including:

    Oxidation: NP-51 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: NP-51 can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of NP-51 involves its binding to the active site of glycosidase enzymes, particularly α-mannosidase I. This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The presence of aromatic or aliphatic rings with sulfur or nitrogen atoms enhances its inhibitory activity .

Properties

CAS No.

66611-38-9

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide

InChI

InChI=1S/C14H22N4O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17)

InChI Key

MVLOQULXIYSERZ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O

Origin of Product

United States

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